N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique structure combining an indole and a pyrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide
Uniqueness
The uniqueness of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of an indole and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c1-6-4-10(17-16-6)12(20)19-18-11-8-5-7(14)2-3-9(8)15-13(11)21/h2-5,15,21H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGMFOIRPBPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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